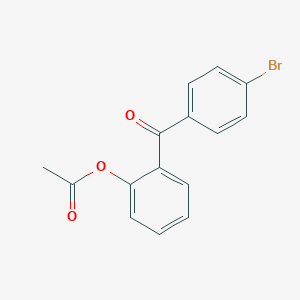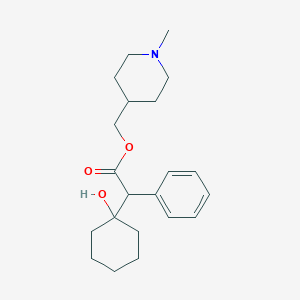
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester, commonly known as MPHP, is a synthetic compound that belongs to the class of cathinones. MPHP is a psychoactive drug that has a similar chemical structure to amphetamines and cathinones. It is known for its stimulant and euphoric effects and is commonly used as a recreational drug. However, MPHP has also gained attention in the scientific community due to its potential applications in research.
Mechanism Of Action
The mechanism of action of MPHP involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in the stimulation of the reward pathway, leading to the drug's euphoric effects.
Biochemical And Physiological Effects
The use of MPHP has been shown to result in a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also lead to the release of stress hormones such as cortisol and adrenaline. Long-term use of MPHP has been associated with a range of negative effects, including addiction, psychosis, and cognitive impairment.
Advantages And Limitations For Lab Experiments
The use of MPHP in research has several advantages. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders. However, the use of MPHP in research also has several limitations. Its psychoactive effects can make it difficult to control for confounding variables in experimental settings. Additionally, the long-term effects of MPHP use are not well understood, making it difficult to assess the potential risks associated with its use.
Future Directions
There are several potential future directions for the use of MPHP in research. One potential area of research is the development of MPHP-based drugs for the treatment of dopamine-related disorders such as Parkinson's disease and ADHD. Another potential area of research is the development of new cathinone-based drugs with improved safety profiles. Additionally, further research is needed to better understand the long-term effects of MPHP use and the potential risks associated with its use.
Synthesis Methods
The synthesis of MPHP involves the reaction of alpha-phenylcyclohexanone with 4-methylpiperidine and methyl iodide. The resulting compound is then hydrolyzed to form MPHP. The synthesis of MPHP is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
MPHP has gained attention in the scientific community due to its potential applications in research. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
CAS RN |
101564-13-0 |
|---|---|
Product Name |
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester |
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)methyl 2-(1-hydroxycyclohexyl)-2-phenylacetate |
InChI |
InChI=1S/C21H31NO3/c1-22-14-10-17(11-15-22)16-25-20(23)19(18-8-4-2-5-9-18)21(24)12-6-3-7-13-21/h2,4-5,8-9,17,19,24H,3,6-7,10-16H2,1H3 |
InChI Key |
WMYRFQWJUCGVSV-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
Canonical SMILES |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
synonyms |
(1-Methyl-4-piperidyl)methyl(1-hydroxycyclohexyl)phenylacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



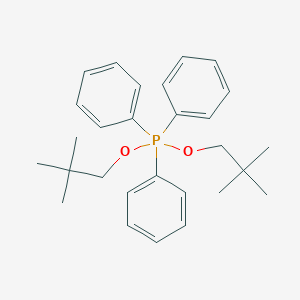
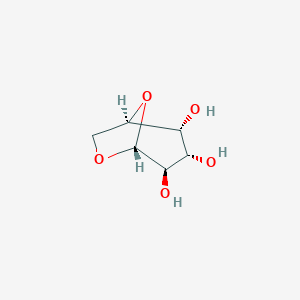
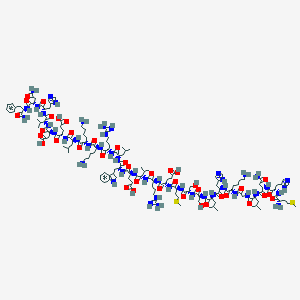
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
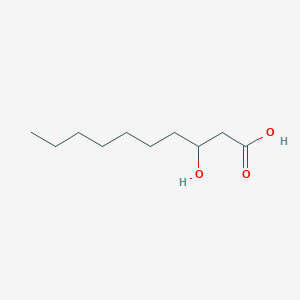
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
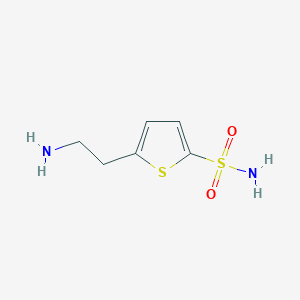
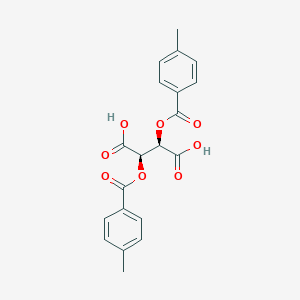
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
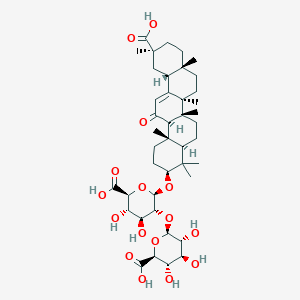
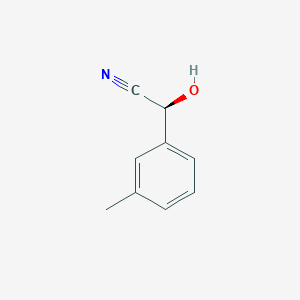
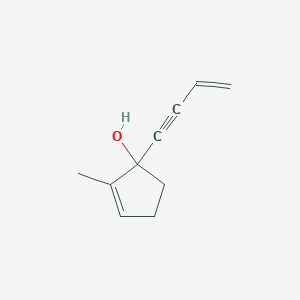
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
